2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features an imidazolidine ring, a methoxyphenoxy group, and a fluorophenylacetamide moiety
Preparation Methods
The synthesis of 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting glyoxal with ammonia, forming glyoxaline, which is then further modified to introduce the desired substituents.
Attachment of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol derivative with an appropriate halide or sulfonate ester under basic conditions.
Introduction of the fluorophenylacetamide moiety: This can be accomplished by reacting a fluorophenylacetic acid derivative with an amine under coupling conditions, such as using carbodiimide reagents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazolidine ring can be oxidized to form imidazole derivatives.
Reduction: The compound can be reduced to modify the imidazolidine ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antibacterial, antiviral, or anticancer properties.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The methoxyphenoxy and fluorophenylacetamide groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Phenoxyacetamide derivatives: Used in various medicinal and industrial applications.
This article provides a comprehensive overview of 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5/c1-27-16-9-11(8-14-18(25)23-19(26)22-14)2-7-15(16)28-10-17(24)21-13-5-3-12(20)4-6-13/h2-9H,10H2,1H3,(H,21,24)(H2,22,23,25,26)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGIQUNPTHDNJZ-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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